molecular formula C14H19NO2 B14384803 3-(Pyridin-3-yl)propyl cyclopentanecarboxylate CAS No. 88321-68-0

3-(Pyridin-3-yl)propyl cyclopentanecarboxylate

Cat. No.: B14384803
CAS No.: 88321-68-0
M. Wt: 233.31 g/mol
InChI Key: AXFNIWCYLKUVJY-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)propyl cyclopentanecarboxylate is an organic compound that features a pyridine ring attached to a propyl chain, which is further connected to a cyclopentanecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)propyl cyclopentanecarboxylate typically involves the esterification of 3-(Pyridin-3-yl)propionic acid with cyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)propyl cyclopentanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)propyl cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-3-yl)propyl cyclopentanecarboxylate is unique due to its combination of a pyridine ring, a propyl chain, and a cyclopentanecarboxylate group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

88321-68-0

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-pyridin-3-ylpropyl cyclopentanecarboxylate

InChI

InChI=1S/C14H19NO2/c16-14(13-7-1-2-8-13)17-10-4-6-12-5-3-9-15-11-12/h3,5,9,11,13H,1-2,4,6-8,10H2

InChI Key

AXFNIWCYLKUVJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)OCCCC2=CN=CC=C2

Origin of Product

United States

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